molecular formula C10H10FNO2 B14805850 3-Cyclopropoxy-5-fluorobenzamide

3-Cyclopropoxy-5-fluorobenzamide

Cat. No.: B14805850
M. Wt: 195.19 g/mol
InChI Key: UPYGYZXAGZWPBI-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-fluorobenzamide is an organic compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to a benzamide core. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with cyclopropanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding ester. This ester is then converted to the amide using ammonia or an amine under suitable conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-fluorobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions include substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclopropoxy-5-fluorobenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and fluorine groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-fluorobenzamide is unique due to the presence of both cyclopropoxy and fluorine groups, which confer specific steric and electronic properties. These features enhance its potential as a selective inhibitor or modulator in various biological systems, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

3-cyclopropyloxy-5-fluorobenzamide

InChI

InChI=1S/C10H10FNO2/c11-7-3-6(10(12)13)4-9(5-7)14-8-1-2-8/h3-5,8H,1-2H2,(H2,12,13)

InChI Key

UPYGYZXAGZWPBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)C(=O)N)F

Origin of Product

United States

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